1-Butyl-4-nitrosobenzene
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Overview
Description
1-Butyl-4-nitrosobenzene is an organic compound with the molecular formula C10H13NO It is a derivative of nitrosobenzene, where a butyl group is attached to the benzene ring at the para position relative to the nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butyl-4-nitrosobenzene can be synthesized through several methods:
Reduction of Nitro Compounds: One common method involves the reduction of 1-butyl-4-nitrobenzene using reducing agents such as iron powder in the presence of hydrochloric acid.
Oxidation of Amines: Another approach is the oxidation of 1-butyl-4-aminobenzene using oxidizing agents like peroxyacetic acid or hydrogen peroxide.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction or oxidation processes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-4-nitrosobenzene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-butyl-4-nitrobenzene.
Reduction: Reduction of this compound yields 1-butyl-4-aminobenzene.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the nitroso group directs incoming electrophiles to the ortho and para positions.
Common Reagents and Conditions:
Oxidizing Agents: Peroxyacetic acid, hydrogen peroxide.
Reducing Agents: Iron powder, hydrochloric acid.
Electrophiles: Halogens, nitro groups.
Major Products:
Oxidation: 1-Butyl-4-nitrobenzene.
Reduction: 1-Butyl-4-aminobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Butyl-4-nitrosobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It can be used in studies involving nitroso compounds and their biological effects.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-butyl-4-nitrosobenzene exerts its effects involves its ability to participate in redox reactions. The nitroso group can undergo reduction to form an amine or oxidation to form a nitro group. These transformations can affect the compound’s reactivity and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparison with Similar Compounds
Nitrosobenzene: The parent compound, with a nitroso group attached directly to the benzene ring.
1-Butyl-4-nitrobenzene: An oxidized form of 1-butyl-4-nitrosobenzene.
1-Butyl-4-aminobenzene: A reduced form of this compound.
Uniqueness: this compound is unique due to the presence of both a butyl group and a nitroso group on the benzene ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications.
Properties
CAS No. |
34645-50-6 |
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Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-butyl-4-nitrosobenzene |
InChI |
InChI=1S/C10H13NO/c1-2-3-4-9-5-7-10(11-12)8-6-9/h5-8H,2-4H2,1H3 |
InChI Key |
XFDALNVZYFHILZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=O |
Origin of Product |
United States |
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